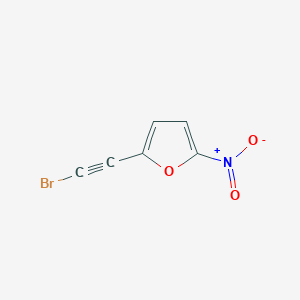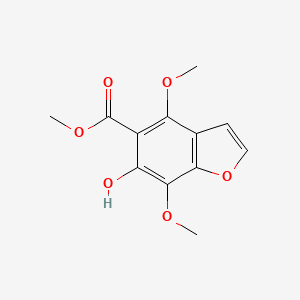
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the reaction of 4-benzylidene-2-tetrahydrofuranone with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of benzylidene ketones or aldehydes.
Reduction: Formation of benzyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-Benzylidene-2-ethoxytetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which (Z)-4-Benzylidene-2-ethoxytetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Benzylidene-2-ethoxytetrahydrofuran: The geometric isomer of the compound, differing in the spatial arrangement of the substituents.
4-Benzylidene-2-tetrahydrofuranone: A precursor in the synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran.
2-Ethoxytetrahydrofuran: A simpler analog lacking the benzylidene group.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, as it may exhibit properties not found in its analogs or isomers.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-ethoxyoxolane |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8- |
Clave InChI |
PAHYMCWEODTGGL-WQLSENKSSA-N |
SMILES isomérico |
CCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
SMILES canónico |
CCOC1CC(=CC2=CC=CC=C2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)




![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)


